molecular formula C15H13N5O3 B137581 2-Nitro Nevirapine CAS No. 284686-16-4

2-Nitro Nevirapine

Cat. No.: B137581
CAS No.: 284686-16-4
M. Wt: 311.3 g/mol
InChI Key: ILSADLPHOZPXCQ-UHFFFAOYSA-N
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Description

2-Nitro Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The compound is characterized by the presence of a nitro group attached to the Nevirapine molecule, which potentially alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro Nevirapine involves the nitration of Nevirapine. This can be achieved by treating Nevirapine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro Nevirapine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

    Reduction: 2-Amino Nevirapine.

    Substitution: Various substituted Nevirapine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro Nevirapine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various Nevirapine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly in the context of HIV-1 inhibition.

    Medicine: Investigated for its potential as an antiviral agent with modified properties compared to Nevirapine.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Nitro Nevirapine is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the enzyme’s catalytic site, preventing the replication of the virus. The presence of the nitro group may influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Nevirapine: The parent compound, used widely in antiretroviral therapy.

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

    Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Uniqueness: 2-Nitro Nevirapine is unique due to the presence of the nitro group, which can alter its chemical reactivity and potentially its biological activity. This modification may lead to differences in pharmacokinetics, binding affinity, and resistance profiles compared to other non-nucleoside reverse transcriptase inhibitors.

Properties

IUPAC Name

2-cyclopropyl-7-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSADLPHOZPXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441881
Record name 2-Nitro Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-16-4
Record name 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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